An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: Core Properties and Therapeutic Potential
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document also includes comparative data from related isomers and general characteristics of the pyrazolo[1,5-a]pyridine scaffold to offer a broader context for research and development.
Core Properties of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid
Direct experimental data for Pyrazolo[1,5-a]pyridine-7-carboxylic acid is not extensively available in the public domain. The following tables summarize the known and predicted properties. For comparative purposes, data for the isomeric Pyrazolo[1,5-a]pyridine-2-carboxylic acid is also included where available.
Table 1: Physicochemical Properties
| Property | Pyrazolo[1,5-a]pyridine-7-carboxylic acid | Pyrazolo[1,5-a]pyridine-2-carboxylic acid |
| CAS Number | 474432-62-7[1] | 63237-88-7[2][3][4] |
| Molecular Formula | C₈H₆N₂O₂[1][3] | C₈H₆N₂O₂[2][3][4] |
| Molecular Weight | 162.15 g/mol [1][3] | 162.15 g/mol [2][3][4] |
| Appearance | Not available | White to yellow solid[2] |
| Melting Point | Not available | 185-195 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
| Predicted XlogP | 0.9 | Not available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid is not readily found in the literature, the synthesis of the pyrazolo[1,5-a]pyridine scaffold is well-documented. A general approach involves the cyclocondensation reaction of a substituted aminopyrazole with a suitable 1,3-dielectrophilic species. For the synthesis of carboxylic acid derivatives, this often involves hydrolysis of a corresponding ester precursor.
General Synthetic Approach
A plausible synthetic route to Pyrazolo[1,5-a]pyridine-7-carboxylic acid could be adapted from established methods for related isomers. One common strategy is the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound, followed by further functional group manipulations.
Experimental Protocol: A Representative Synthesis of a Pyrazolo[1,5-a]pyridine Carboxylate
This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be conceptually adapted for the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Reaction: N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an ethyl propiolate.
Materials:
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Substituted pyridine
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O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH)
-
Substituted ethyl propiolate
-
Anhydrous solvent (e.g., dichloromethane, DMF)
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Base (e.g., triethylamine)
Procedure:
-
N-amination: The substituted pyridine is reacted with an aminating agent such as DPH or MSH in an appropriate anhydrous solvent at room temperature to form the corresponding N-aminopyridinium salt.
-
Cycloaddition: The N-aminopyridinium salt is then treated with a substituted ethyl propiolate in the presence of a base (e.g., triethylamine). The reaction mixture is typically stirred at room temperature or heated to facilitate the 1,3-dipolar cycloaddition.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by treatment with a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification.
Characterization Data
Specific NMR and mass spectrometry data for Pyrazolo[1,5-a]pyridine-7-carboxylic acid are not available. However, for the general class of pyrazolo[1,5-a]pyridines, characterization would typically involve:
-
¹H NMR: To confirm the aromatic and substituent protons.
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¹³C NMR: To identify the carbon skeleton of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) may be observed.
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5] These compounds are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2][6]
Table 2: Reported Biological Activities of the Pyrazolo[1,5-a]pyridine Scaffold
| Biological Target/Activity | Therapeutic Area | References |
| Protein Kinase Inhibitors (e.g., PI3K, Trk, EGFR, AAK1) | Cancer, Inflammation, Neurological Disorders, Viral Infections | [6][7][8][9][10] |
| Antitubercular Agents | Infectious Disease | [11] |
| KDM5 Inhibitors | Cancer | [12] |
| Anti-inflammatory Agents | Inflammation |
The diverse pharmacological properties of this scaffold make Pyrazolo[1,5-a]pyridine-7-carboxylic acid a molecule of significant interest for further investigation and development in these therapeutic areas.
Signaling Pathways and Experimental Workflows
The prevalent role of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors suggests their involvement in modulating critical cellular signaling pathways.
Representative Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that is a common target for inhibitors based on the pyrazolo[1,5-a]pyridine scaffold. It is important to note that this is a representative pathway, and the specific interactions of Pyrazolo[1,5-a]pyridine-7-carboxylic acid would need to be experimentally determined.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
